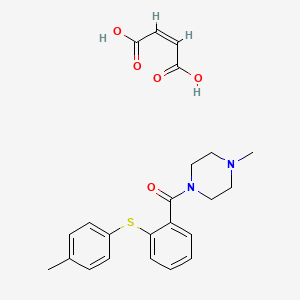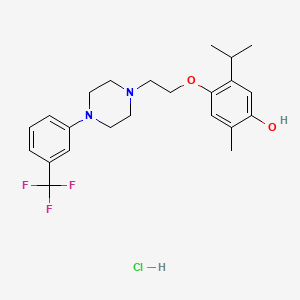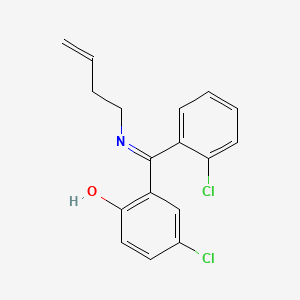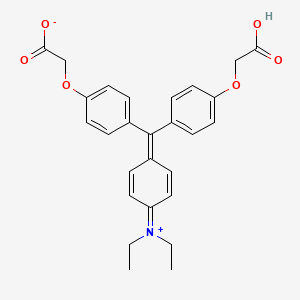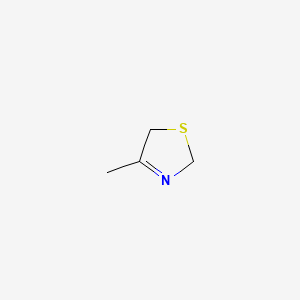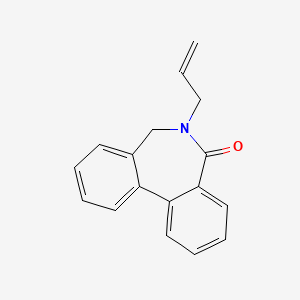
Oxazapetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazapetine is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure It belongs to the class of oxazepines, which are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazapetine typically involves multicomponent reactions (MCRs) and cyclocondensation reactions. One common method is the reaction of 2-aminophenols with substituted benzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach involves the use of copper catalysis for the one-pot synthesis of oxazepine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient and high-yield production of oxazepine derivatives, making it suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazapetine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxazepine N-oxides.
Reduction: Reduction of this compound can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazepine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Applications De Recherche Scientifique
Oxazapetine and its derivatives have been extensively studied for their wide range of biological and pharmacological activities. Some key applications include:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in enzyme inhibition and protein interactions.
Medicine: Exhibits antiepileptic, antifungal, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
Oxazapetine exerts its effects by interacting with specific molecular targets and pathways. It is known to potentiate the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to increased neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of neuronal activity .
Comparaison Avec Des Composés Similaires
Oxazapetine can be compared with other similar compounds such as:
Benzodiazepines: Like this compound, benzodiazepines also interact with GABA(A) receptors but differ in their chemical structure and pharmacokinetic properties.
Thiazepines: These compounds contain sulfur instead of oxygen in the ring structure and exhibit different biological activities.
Diazepines: Contain two nitrogen atoms in the ring and are known for their use as anxiolytics and anticonvulsants.
Propriétés
Numéro CAS |
71803-45-7 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
6-prop-2-enyl-7H-benzo[d][2]benzazepin-5-one |
InChI |
InChI=1S/C17H15NO/c1-2-11-18-12-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17(18)19/h2-10H,1,11-12H2 |
Clé InChI |
CJYMMGASBJQWIX-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


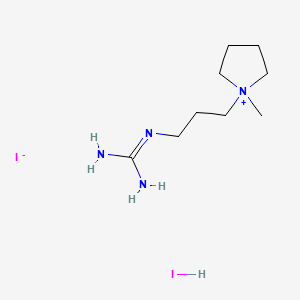
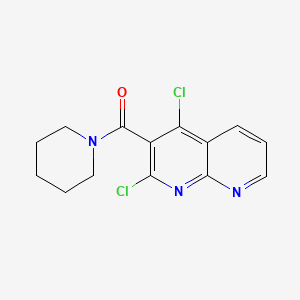
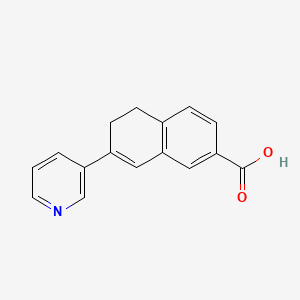
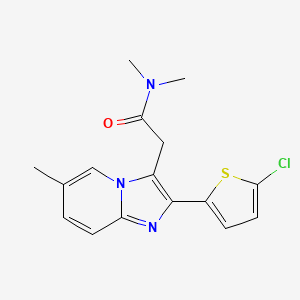
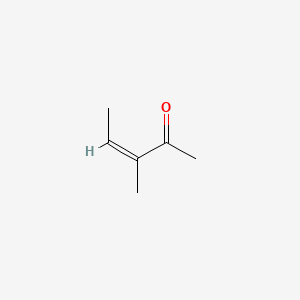
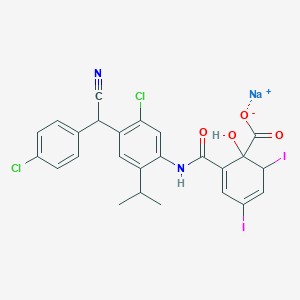
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
